Allylanisole
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Overview
Description
Allylanisole: 4-allylanisole , is a naturally occurring organic compound found in various essential oils, including basil, tarragon, and fennel. It is a phenylpropanoid with the chemical formula C₁₀H₁₂O and is known for its sweet, anise-like aroma. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylanisole can be synthesized through several methods. One common synthetic route involves the O-alkylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrially, this compound is often obtained through the fractional distillation of essential oils, particularly from basil. The essential oil is subjected to steam distillation, followed by fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylanisole can undergo oxidation reactions to form various oxidation products. For example, oxidation with can yield .
Reduction: Reduction of this compound can be achieved using over a to produce .
Substitution: this compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
4-allylphenol: (oxidation)
4-propylanisole: (reduction)
4-allyl-2-nitroanisole: (substitution)
Scientific Research Applications
Chemistry: Allylanisole is used as a reference standard in analytical chemistry for the analysis of essential oils. It is also employed in the synthesis of various organic compounds due to its reactive allyl group .
Biology: In biological research, this compound is studied for its potential insecticidal properties. It acts as a repellent for certain insect species, making it a candidate for natural pest control methods .
Medicine: this compound has shown potential antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit the growth of certain bacteria and reduce inflammation in biological systems .
Industry: In the fragrance and flavor industries, this compound is used to impart a sweet, anise-like aroma to various products, including perfumes, soaps, and food items .
Mechanism of Action
The mechanism of action of allylanisole involves its interaction with various molecular targets. For instance, its insecticidal properties are attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis .
Comparison with Similar Compounds
Anethole: Anethole is another phenylpropanoid with a similar structure to allylanisole. It is found in anise and fennel and has a sweet, licorice-like aroma.
Eugenol: Eugenol is a phenylpropanoid found in clove oil. It has a spicy, clove-like aroma and is used in dentistry for its analgesic properties.
Uniqueness of this compound: this compound is unique due to its specific combination of an allyl group and a methoxy group attached to the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
56182-34-4 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
but-3-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
InChI Key |
VASBMTKQLWDLDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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